molecular formula C₁₄H₉D₄NO B1159815 1-Descarboxy Ketorolac-d4

1-Descarboxy Ketorolac-d4

Cat. No.: B1159815
M. Wt: 215.28
Attention: For research use only. Not for human or veterinary use.
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Description

1-Descarboxy Ketorolac-d4 (CAS No: Not Available; Unlabelled CAS: 113502-55-9) is a deuterium-labelled stable isotope of a key compound in pharmaceutical research. With a molecular formula of C14H9D4NO and a molecular weight of 215.28, this compound serves as a critical analytical standard . Its primary research application is as an identified impurity in the synthesis pathway of (R)-Ketorolac, a well-known nonsteroidal anti-inflammatory drug (NSAID) . The study of such impurities is essential for ensuring the quality and safety of pharmaceutical products. Like its parent compound, Ketorolac, which is used for the short-term relief of moderately severe pain, 1-Descarboxy Ketorolac is a prostaglandin biosynthesis inhibitor . This mechanism of action, which involves stopping the body's production of a substance that causes pain, fever, and inflammation, is a key area of investigation in developing new analgesics and anti-inflammatories . Furthermore, research into the enantiomers of Ketorolac has revealed significant pharmacological differences; the (S)-enantiomer is approximately 60 times more potent than the (R)-enantiomer, highlighting the importance of stereochemistry in drug activity and the value of related compounds for comparative studies . This product is supplied as a highly purified material intended for research purposes only. It is not approved for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and adhere to proper handling procedures. Specifications: • Molecular Formula : C14H9D4NO • Molecular Weight : 215.28 • Storage : Store at -20°C

Properties

Molecular Formula

C₁₄H₉D₄NO

Molecular Weight

215.28

Synonyms

2,3-Dihydro-1H-pyrrolizin-5-yl)phenylmethanone-d4;  USP Ketorolac Related Compound D-d4; 

Origin of Product

United States

Future Perspectives and Emerging Research Avenues for Deuterated Metabolites

Advancements in Analytical Techniques for Trace-Level Quantification of Labeled Compounds

The precise quantification of labeled compounds at minute concentrations within complex biological samples is critical for their utility. Continuous innovation in analytical instrumentation is significantly enhancing detection limits, offering researchers unprecedented sensitivity and specificity.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a gold standard for the analysis of deuterated metabolites. Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide exceptional mass accuracy and resolving power, which are essential for distinguishing isotopically labeled compounds from endogenous molecules and other interfering substances. Furthermore, the development of more advanced ionization sources, including heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI), has broadened the range of metabolites that can be efficiently ionized and detected.

Significant progress is also being made in sample preparation methodologies. The trend towards miniaturized and automated systems, such as solid-phase microextraction (SPME) and magnetic bead-based immunoassays, facilitates the efficient extraction and enrichment of target analytes from minimal sample volumes. These advancements not only bolster sensitivity but also improve the throughput of analytical workflows, a crucial factor for large-scale studies.

Table 1: Key Advancements in Analytical Techniques

Analytical Technique Advancement Impact on Trace-Level Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) High-Resolution Mass Spectrometry (HRMS) Enhances selectivity and sensitivity, enabling the detection of low-abundance metabolites.
Ionization Techniques Advanced Ionization Sources (e.g., HESI, APCI) Improves ionization efficiency for a wider variety of chemical compounds.

Potential Expansion of 1-Descarboxy Ketorolac-d4 Applications in Mechanistic Toxicology Studies

As a deuterated internal standard, this compound plays a vital role in the quantitative analysis of its parent drug, Ketorolac (B1673617), and its metabolites. However, its utility is poised to expand significantly into the realm of mechanistic toxicology.

A promising application lies in the investigation of reactive metabolite formation. By meticulously tracing the metabolic pathways of deuterated ketorolac, researchers can identify and quantify the formation of potentially harmful intermediates. The deuterium (B1214612) label acts as a distinct marker, allowing for the unambiguous differentiation of drug-derived metabolites from endogenous compounds, which is fundamental to understanding the initiation of toxic events.

Moreover, this compound can be employed in metabolomics studies to investigate the broader impact of ketorolac exposure on cellular metabolism. By comparing the metabolic fingerprints of biological systems treated with labeled versus unlabeled ketorolac, scientists can pinpoint metabolic pathways that are perturbed by the drug or its byproducts. This approach can yield valuable insights into the underlying mechanisms of adverse drug reactions.

Table 2: Expanded Applications of this compound in Toxicology

Application Area Description Potential Insights
Reactive Metabolite Studies Tracing the metabolic fate of deuterated ketorolac to identify and quantify reactive intermediates. Understanding the initiation of toxicological events and the role of specific metabolic pathways in toxicity.

Innovations in Stable Isotope Labeling Strategies for Investigating Complex Drug-Metabolite Interactions

The synthesis of isotopically labeled compounds is a critical enabling technology in drug metabolism and pharmacokinetics. Ongoing innovations in labeling strategies are paving the way for the investigation of increasingly intricate interactions between drugs and their metabolites.

One notable advancement is the use of position-specific labeling, where stable isotopes are incorporated at precise atomic locations within a molecule. This sophisticated approach allows researchers to dissect the mechanisms of specific enzymatic reactions and to understand how different regions of a drug molecule are metabolized. For example, placing deuterium atoms at various positions on the ketorolac scaffold could reveal subtle details of its biotransformation.

Another innovative strategy is multi-isotope labeling, which involves the incorporation of several different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a single molecule. This "isotopic fingerprinting" can provide a wealth of information regarding the origin and metabolic fate of a compound. While this compound is defined by its deuterium label, future research could explore the synthesis of multi-labeled analogs to gain deeper mechanistic insights.

The development of more efficient and economical synthetic methods for introducing stable isotopes is also a key area of progress. Advances in catalytic and enzymatic synthesis are making a wider array of labeled compounds more readily available to the scientific community, thereby fostering further research and discovery.

Table 3: Innovations in Stable Isotope Labeling

Labeling Strategy Description Application in Drug-Metabolite Interaction Studies
Position-Specific Labeling Incorporating isotopes at specific atomic positions within a drug molecule. Probing mechanisms of specific enzymatic reactions and understanding the metabolism of different parts of the molecule.
Multi-Isotope Labeling Incorporating multiple different stable isotopes into the same molecule. Creating an "isotopic fingerprint" to provide detailed information on the origin and transformation of metabolites.

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